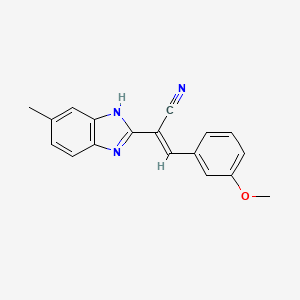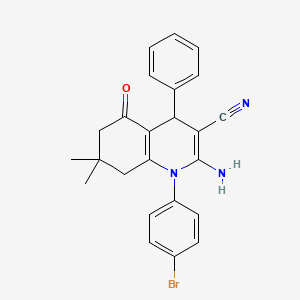
2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Our protagonist, 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (let’s call it “Compound X” for brevity), belongs to the family of heterocyclic compounds. These molecules have a wide range of interesting biological activities and serve as key intermediates for various transformations .
Preparation Methods
Synthetic Routes: Compound X can be synthesized through several strategies. One of the most useful methods involves a multicomponent reaction (MCR). Here’s the recipe:
- Combine aldehydes or isatin with malononitrile and β-ketoesters.
- Add diverse enolizable C-H-activated acidic compounds and phenols.
- Stir in the presence or absence of a catalyst.
- Voilà! You’ve got yourself some Compound X .
Industrial Production: While industrial-scale production specifics might be proprietary, the synthetic pathways mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactions: Compound X is no wallflower; it dances through various reactions:
- Oxidation: It can undergo oxidation reactions.
- Reduction: Reduction processes are also in its repertoire.
- Substitution: Substituting functional groups? Absolutely!
- And more!
Common Reagents and Conditions: Reagents include malononitrile, β-ketoesters, and various acidic compounds. Reaction conditions vary based on the specific transformation.
Major Products: The major products depend on the reaction type. Expect a diverse array of derivatives with intriguing properties.
Scientific Research Applications
Chemistry: Researchers explore Compound X’s reactivity, stability, and novel derivatives. It’s a playground for synthetic chemists.
Biology: In biology, Compound X might interact with cellular components, affecting processes like enzyme activity or cell signaling.
Medicine: Could Compound X be a future drug candidate? Its pharmacological potential warrants investigation.
Industry: Perhaps it finds use in materials science or catalysis. The possibilities are tantalizing.
Mechanism of Action
The exact mechanism remains a mystery (cue suspenseful music). But rest assured, it likely involves molecular targets and intricate pathways. Researchers are on the case!
Comparison with Similar Compounds
Compound X stands out, but it’s not alone. Similar compounds include:
- 2-Amino-4H-pyran-3-carbonitriles with varying substituents.
- Chromenes, cousins of Compound X, also deserve a nod.
Properties
CAS No. |
312275-77-7 |
|---|---|
Molecular Formula |
C26H28N4O |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H28N4O/c1-26(2)14-21-24(22(31)15-26)23(17-10-12-18(13-11-17)29(3)4)20(16-27)25(28)30(21)19-8-6-5-7-9-19/h5-13,23H,14-15,28H2,1-4H3 |
InChI Key |
AMDOUTFTXXPRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)N(C)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11534727.png)
![1-{(E)-[(4-methylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11534729.png)

![N'-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11534740.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-hydroxy-2-propylpentanehydrazide](/img/structure/B11534747.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11534751.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11534759.png)
![2-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11534764.png)
![2,4-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11534765.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11534767.png)
![2-Amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11534772.png)
![N-({N'-[(1E)-1-(4-Bromophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B11534779.png)
![2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11534789.png)

